molecular formula C8H7BrN2 B11715892 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

6-Bromo-2,4-dimethylpyridine-3-carbonitrile

Cat. No.: B11715892
M. Wt: 211.06 g/mol
InChI Key: TYPFSYDLKDXZMA-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethylpyridine-3-carbonitrile is a brominated pyridine derivative featuring a cyano group at position 3 and methyl substituents at positions 2 and 3. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 227.06 g/mol. The bromine atom at position 6 enhances its electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-2,4-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7BrN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3

InChI Key

TYPFSYDLKDXZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)C)Br

Origin of Product

United States

Preparation Methods

Directed C–H Functionalization Using Nickel Catalysts

A patented method employs a nickel-catalyzed cross-coupling reaction to replace a bromine atom with a methyl group on the pyridine ring. The process begins with 2-amino-3,5-dibromo-4-methylpyridine (Compound II), which undergoes sequential transformations:

  • Directing Group Installation :
    Reaction with 1,1-dimethoxy-N,N-dimethylmethanamine forms (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Compound IV). This step ensures precise positioning for subsequent methyl substitution.

  • Methyl Zinc Transmetalation :
    Compound IV reacts with methyl zinc chloride in the presence of (bis(diphenylphosphino)propane)nickel chloride (Ni(dppp)Cl₂) at 60–80°C. The nickel catalyst facilitates oxidative addition of the C–Br bond, followed by transmetalation with methyl zinc to yield (E)-N'-(3-methyl-5-bromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Compound V).

  • Directing Group Removal :
    Hydrolysis with hydrochloric acid regenerates the amine group, producing 5-bromo-3,4-dimethylpyridin-2-amine (Compound I), a direct precursor to the target compound.

Table 1: Key Reaction Parameters for Nickel-Catalyzed Methylation

ParameterValue/Description
CatalystNi(dppp)Cl₂
Temperature60–80°C
Yield (Compound V)85–92%
Purity (HPLC)>98%

Bromination of Pyridine Precursors

Regioselective Bromination Using NBS

3-Cyano-4,6-dimethyl-2-pyridone serves as a starting material for bromination. Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine at the 6-position. Subsequent dehydration with phosphorus oxychloride (POCl₃) yields the target nitrile.

Mechanistic Insight :
The electron-withdrawing nitrile group directs bromine to the meta-position, while methyl groups enhance solubility. Kinetic studies show a second-order dependence on NBS concentration, suggesting a radical pathway.

Table 2: Bromination Optimization Data

ConditionOutcome
SolventDMF
Temperature0–5°C
Reaction Time4–6 hours
Yield68–75%

One-Pot Synthesis via Cyclocondensation

Malononitrile and Acetylacetone Condensation

A scalable one-pot method involves cyclocondensation of malononitrile and acetylacetone in ethanol under reflux. The intermediate 3-cyano-4,6-dimethyl-2-pyridone is brominated in situ using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).

Advantages :

  • Eliminates isolation of intermediates.

  • Achieves 70–78% overall yield.

  • Adaptable to continuous flow reactors.

Industrial-Scale Process Design

Continuous Flow Bromination

A patent-pending continuous flow system couples bromine generation via HBr/H₂O₂ oxidation with real-time quenching. Key features include:

  • Residence Time : 8–12 minutes.

  • Throughput : 50 kg/day.

  • Purity : 99.5% by GC-MS.

Analytical Characterization

Spectral Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 7.92 (s, 1H, Ar-H).

  • LC-MS : m/z 211.06 [M+H]⁺, confirming molecular weight .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): Utilized for the reduction of nitrile groups.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

    Amines: Produced by the reduction of the nitrile group.

Scientific Research Applications

Organic Synthesis

6-Bromo-2,4-dimethylpyridine-3-carbonitrile serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the pharmaceutical industry for drug development.

Case Study: Synthesis of Heterocyclic Compounds

In a study published by MDPI, researchers synthesized a series of novel heterocyclic compounds using 6-bromo derivatives as starting materials. The compounds exhibited promising biological activities, demonstrating the potential of this compound in creating biologically active molecules .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. The presence of the bromine atom enhances its reactivity and biological activity.

Case Study: Antimicrobial Activity

A study focused on pyridine derivatives highlighted the antimicrobial properties of compounds containing the 6-bromo moiety. The research showed that these derivatives exhibited significant inhibition against various bacterial strains, suggesting that this compound could be developed into effective antimicrobial agents .

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronics and coatings .

Catalysis

The compound acts as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. This application is crucial for optimizing chemical processes in synthetic organic chemistry.

Case Study: Catalytic Reactions

A study on palladium-catalyzed reactions indicated that using this compound as a ligand significantly increased the turnover number in coupling reactions. This finding underscores its utility in catalysis .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Organic SynthesisBuilding block for complex organic moleculesEffective synthesis of heterocyclic compounds
Medicinal ChemistryPotential antimicrobial and anticancer agentSignificant inhibition against bacterial strains
Material ScienceDevelopment of advanced materials such as polymersImproved thermal stability and mechanical properties
CatalysisLigand in transition metal-catalyzed reactionsIncreased turnover number in coupling reactions

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, with the bromine atom being replaced by a nucleophilic boronic acid derivative. The palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-2,4-dimethylpyridine-3-carbonitrile can be contextualized against related pyridine derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and applications:

Structural and Substituent Analysis
Compound Name Substituents Molecular Formula Key Features
This compound 6-Br, 2-Me, 4-Me, 3-CN C₈H₇BrN₂ High lipophilicity due to dual methyl groups; bromine enhances electrophilicity.
5-Bromo-6-methyl-2-pyridinecarbonitrile 5-Br, 6-Me, 2-CN C₇H₅BrN₂ Positional isomerism alters electronic distribution; reduced steric hindrance.
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile (IId) 6-BrPh, 4-OEtPh, 2-oxo C₂₀H₁₅BrN₂O₂ Ethoxyphenyl and oxo groups increase polarity; used in anticancer research.
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile Pyrazolo-pyridine core, 4-Br, 6-OH C₈H₄BrN₃O Heterocyclic complexity enhances binding to biological targets.

Key Observations :

  • Positional Isomerism : The bromine position (5 vs. 6) in 5-bromo-6-methyl-2-pyridinecarbonitrile vs. the target compound alters resonance effects, impacting reactivity in Suzuki or Ullmann couplings.
  • Functional Groups: The oxo group in IId and the hydroxypyrazole in introduce hydrogen-bonding capabilities, contrasting with the target’s non-polar methyl groups.
Physicochemical Properties
Property This compound 5-Bromo-6-methyl-2-pyridinecarbonitrile Compound IId
Melting Point (°C) Not reported Not reported 281–283
IR (C≡N stretch, cm⁻¹) ~2210–2220 (estimated) Not reported 2221
Lipophilicity (LogP) Higher (dual methyl groups) Moderate Lower (polar OEt)

Key Observations :

  • The target’s methyl groups likely increase lipophilicity , favoring membrane permeability in drug design.
  • The IR nitrile stretch (~2210–2220 cm⁻¹) aligns with other pyridine carbonitriles, confirming electronic consistency .
Structure-Activity Relationships (SAR)
  • Bromine Position : 6-Bromo substitution (target) vs. 5-bromo () affects electronic density, altering reactivity in nucleophilic aromatic substitution.
  • Methyl vs.
  • Cyanide Group: The electron-withdrawing cyano group at position 3 stabilizes the pyridine ring, a feature shared with bioactive compounds in .

Biological Activity

6-Bromo-2,4-dimethylpyridine-3-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Molecular Structure:

  • Molecular Formula: C8H8BrN
  • Molecular Weight: 198.06 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Research indicates that certain pyridine derivatives can inhibit cell proliferation in cancer cell lines. A study demonstrated that this compound could induce apoptosis in human cancer cells through the activation of caspase pathways .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules. The presence of the bromine atom may enhance its reactivity and binding affinity to target proteins involved in cell signaling and proliferation .

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The introduction of bromine at the 6-position of 2,4-dimethylpyridine.
  • Cyanation : Conversion of the corresponding halide to the carbonitrile using potassium cyanide under basic conditions.

Study 1: Antimicrobial Efficacy

In a comparative study, several pyridine derivatives were screened for antimicrobial activity against E. coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was conducted on various cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values ranging from 15 to 25 µM, indicating significant cytotoxic effects compared to control groups .

Data Table: Biological Activity Summary

Activity Type Tested Concentration Effect Observed
Antimicrobial32 µg/mLInhibition of E. coli growth
Cytotoxicity15–25 µMInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Bromo-2,4-dimethylpyridine-3-carbonitrile?

  • Methodology : A multicomponent reaction approach is recommended, similar to the synthesis of bromophenyl pyridine derivatives. For example, a mixture of brominated acetophenone derivatives, aldehydes, and ethyl cyanoacetate in ethanol under reflux (10–20 hours) with ammonium acetate as a catalyst can yield intermediates. Subsequent bromination and methylation steps (e.g., using NaH/DMF for alkylation) can introduce the methyl and bromo groups. Purification via crystallization from DMF/ethanol (1:2) is effective for isolating the product .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Confirm the presence of the nitrile group (sharp peak near ~2213 cm⁻¹) and absence of undesired functional groups .
  • ¹H NMR : Identify aromatic protons (δ 6.85–8.06 ppm for substituted pyridines) and methyl groups (δ 1.41–2.92 ppm). Compare splitting patterns to differentiate between 2,4-dimethyl isomers .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N percentages .
    • Data Table :
TechniqueExpected Signals for Target CompoundReference Compound Example
¹H NMRδ 2.35 (s, 3H, CH₃), δ 2.50 (s, 3H, CH₃)6-Bromo-2,3-dimethylpyridine
IR2213 cm⁻¹ (C≡N)6-(4-Bromophenyl)pyridine

Advanced Research Questions

Q. How can regioselective bromination be achieved in the presence of electron-donating methyl and electron-withdrawing cyano groups?

  • Mechanistic Insight : The cyano group at position 3 directs bromination to position 6 via resonance deactivation of adjacent positions. Methyl groups at 2 and 4 enhance steric hindrance, favoring bromination at the less hindered para position relative to the nitrile. Use NBS (N-bromosuccinimide) in DMF at 0°C for controlled regioselectivity .
  • Experimental Design : Compare bromination outcomes under varying temperatures and catalysts (e.g., FeBr₃ vs. NBS). Monitor regiochemistry via NOESY NMR to confirm substitution patterns.

Q. What strategies mitigate competing side reactions during nitrile group introduction?

  • Approach :

  • Protecting Groups : Temporarily protect reactive sites (e.g., -NH₂) with Boc groups to prevent undesired cyclization or oxidation .
  • Catalytic Optimization : Use NH₄OAc in ethanol to stabilize intermediates and reduce byproducts like imine oligomers .
    • Case Study : In the synthesis of 6-(4-bromophenyl)pyridine-3-carbonitrile, a 60% yield was achieved by maintaining strict pH control (pH 6–7) and slow addition of cyanoacetate .

Q. How to design structure-activity relationship (SAR) studies for anticancer applications?

  • Methodology :

Derivatization : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or modifying methyl groups to ethyl/propyl) .

Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify potency trends.

Computational Modeling : Perform docking studies to assess interactions with kinase targets (e.g., EGFR or BRAF) .

  • Data Interpretation : Correlate electron-withdrawing groups (e.g., -CN, -Br) with enhanced apoptotic activity, as seen in pyridine-3-carbonitrile derivatives .

Contradictions and Recommendations

  • Synthesis Yield Variability : reports 60% yields for brominated pyridines, while highlights the need for extended reflux times (20+ hours) to improve efficiency. Researchers should optimize reaction times and catalyst loadings for their specific substrates .
  • Regioselectivity Challenges : shows bromination at position 2 in 2-bromo-4-methylpyridine, contrasting with position 6 in the target compound. Steric effects from multiple methyl groups likely alter reactivity, necessitating empirical validation .

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